N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the cyclization of acetylenic ketones with hydrazines to form the pyrazole ring . The reaction conditions often require the use of ethanol as a solvent and may involve heating to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding pyrazole oxides, while reduction can yield pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the growth of Plasmodium species by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine include other pyrazole derivatives such as:
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- N-[(2R,4S,5R)-5-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl-1-propanesulfonamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual pyrazole rings and the presence of both cyclopentyl and ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25N5 |
---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H25N5/c1-4-20-10-12(2)16(19-20)17-9-14-11-21(18-13(14)3)15-7-5-6-8-15/h10-11,15H,4-9H2,1-3H3,(H,17,19) |
InChI Key |
SUYROAPTDPOLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2C)C3CCCC3)C |
Origin of Product |
United States |
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